1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide
Description
This compound belongs to the imidazo[2,1-b][1,3]thiazinium bromide family, characterized by a fused bicyclic core with a positively charged imidazo-thiazine system and a bromide counterion. The structure features a 2,5-dimethoxyphenyl group at position 1 and a thiophen-2-yl substituent at position 3, along with a hydroxyl group contributing to hydrogen-bonding interactions . Such derivatives are typically synthesized via alkylation or condensation reactions using brominated precursors, as seen in analogous compounds (e.g., ).
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-thiophen-2-yl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N2O3S2.BrH/c1-22-13-6-7-15(23-2)14(11-13)19-12-18(21,16-5-3-9-24-16)20-8-4-10-25-17(19)20;/h3,5-7,9,11,21H,4,8,10,12H2,1-2H3;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTJPUEKIFBGXQD-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)N2CC([N+]3=C2SCCC3)(C4=CC=CS4)O.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide typically involves multi-step organic reactionsCommon reagents used in these steps include organolithium reagents, halogenated intermediates, and catalytic amounts of transition metals .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
Scientific Research Applications
1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects: Electron-Donating Groups: Methoxy (target compound) and ethoxy groups (e.g., ) enhance solubility in polar solvents but may reduce membrane permeability. Hydrogen Bonding: The 3-hydroxy group is conserved across analogs, suggesting its role in stabilizing crystal structures or biological interactions .
Synthetic Routes :
- Most analogs are synthesized via alkylation (e.g., using phenacyl bromides ) or condensation (e.g., with dithizone ).
- The target compound likely follows a similar pathway, involving a thiophen-2-yl-substituted precursor and 2,5-dimethoxybenzyl bromide under basic conditions .
Pharmacological and Physicochemical Properties
- Antitumor Activity : Imidazo-thiadiazole derivatives (e.g., ) exhibit cytotoxicity via topoisomerase inhibition. The thiophene moiety in the target compound may enhance this activity due to its affinity for cellular thiols .
- Stability : Bromide counterions improve crystallinity, as evidenced by X-ray studies in related structures .
Biological Activity
The compound 1-(2,5-dimethoxyphenyl)-3-hydroxy-3-(thiophen-2-yl)-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide (hereafter referred to as "the compound") is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's structure features a unique combination of functional groups that may contribute to its biological activity. The presence of the dimethoxyphenyl moiety and the thiophenyl group suggests potential interactions with biological targets such as enzymes and receptors.
Biological Activity Overview
Research indicates that the compound may exhibit a range of biological activities including:
- Antimicrobial Activity : Similar compounds have shown promise as antimicrobial agents. The presence of hydroxyl and thiophenyl groups can enhance interaction with microbial membranes.
- Antioxidant Properties : Compounds containing methoxy and hydroxyl groups often demonstrate antioxidant activities by scavenging free radicals.
- Anti-inflammatory Effects : The imidazo[2,1-b][1,3]thiazine framework has been associated with anti-inflammatory properties in similar structures.
The biological activities of the compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For example, compounds with similar structures have been shown to inhibit indoleamine 2,3-dioxygenase (IDO), an enzyme linked to immune response modulation .
- Receptor Interaction : The structural components may allow the compound to interact with various receptors within the body, potentially affecting signaling pathways related to inflammation and oxidative stress.
Data Table: Biological Activities of Similar Compounds
| Compound Name | Activity Type | Mechanism of Action | Reference |
|---|---|---|---|
| Compound A | Antimicrobial | Membrane disruption | |
| Compound B | Antioxidant | Free radical scavenging | |
| Compound C | Anti-inflammatory | Enzyme inhibition (IDO) |
Case Studies
Several studies have investigated the biological activity of related compounds:
- Case Study 1 : A study on a structurally similar compound demonstrated significant antimicrobial activity against Staphylococcus aureus. This was attributed to its ability to disrupt bacterial cell membranes.
- Case Study 2 : Research indicated that another derivative exhibited potent antioxidant effects in vitro, reducing oxidative stress markers in human cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
